molecular formula C9H16N4O B11740070 3-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide

3-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11740070
M. Wt: 196.25 g/mol
InChI Key: XRKZFQQSTFESMC-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with ethyl iodide and isopropylamine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .

Scientific Research Applications

3-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-N-ethyl-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-4-11-9(14)7-5-13(6(2)3)12-8(7)10/h5-6H,4H2,1-3H3,(H2,10,12)(H,11,14)

InChI Key

XRKZFQQSTFESMC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=C1N)C(C)C

Origin of Product

United States

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